molecular formula C12H15NO B6156667 4-(2,4-dimethylphenyl)pyrrolidin-2-one CAS No. 1366924-19-7

4-(2,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B6156667
CAS No.: 1366924-19-7
M. Wt: 189.25 g/mol
InChI Key: LTDPYBTUDZRLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can be employed to obtain pyrrolidinones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under specific conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,4-Dimethylphenyl)pyrrolidin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fine chemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,4-dimethylphenyl)pyrrolidin-2-one include other pyrrolidinones and pyrrolidines, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Pyrrolizine

Uniqueness

What sets this compound apart from other similar compounds is its unique substitution pattern with the 2,4-dimethylphenyl group.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,4-dimethylphenyl)pyrrolidin-2-one involves the reaction of 2,4-dimethylbenzaldehyde with pyrrolidine in the presence of an acid catalyst to form 4-(2,4-dimethylphenyl)pyrrolidine. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to form the final product, 4-(2,4-dimethylphenyl)pyrrolidin-2-one.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "pyrrolidine", "acid catalyst", "oxidizing agent (e.g. potassium permanganate)" ], "Reaction": [ "Step 1: Mix 2,4-dimethylbenzaldehyde and pyrrolidine in the presence of an acid catalyst (e.g. sulfuric acid) and heat the mixture under reflux for several hours.", "Step 2: Cool the reaction mixture and extract the product, 4-(2,4-dimethylphenyl)pyrrolidine, using a suitable solvent (e.g. diethyl ether).", "Step 3: Oxidize the 4-(2,4-dimethylphenyl)pyrrolidine using an oxidizing agent such as potassium permanganate in the presence of a suitable solvent (e.g. water) and heat the mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and extract the final product, 4-(2,4-dimethylphenyl)pyrrolidin-2-one, using a suitable solvent (e.g. diethyl ether).", "Step 5: Purify the product using techniques such as recrystallization or column chromatography." ] }

CAS No.

1366924-19-7

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO/c1-8-3-4-11(9(2)5-8)10-6-12(14)13-7-10/h3-5,10H,6-7H2,1-2H3,(H,13,14)

InChI Key

LTDPYBTUDZRLBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CC(=O)NC2)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.